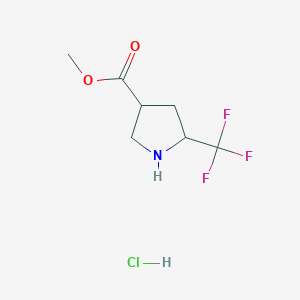

Methyl cis-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride

Description

Methyl cis-5-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 2140264-93-1) is a chiral pyrrolidine derivative featuring a trifluoromethyl (-CF₃) group at the 5-position and a methyl ester at the 3-position of the pyrrolidine ring. The cis stereochemistry (3R,4R configuration) is critical for its three-dimensional structure and biological interactions. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. This compound is often employed as a building block in drug discovery, particularly for kinase inhibitors and enzyme-targeted therapies .

Properties

Molecular Formula |

C7H11ClF3NO2 |

|---|---|

Molecular Weight |

233.61 g/mol |

IUPAC Name |

methyl 5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)4-2-5(11-3-4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H |

InChI Key |

RXAKXMFLWYPYCH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC(NC1)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of methyl cis-5-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride typically involves multi-step organic reactions, including:

- Esterification : This reaction forms the methyl ester group under reflux conditions to ensure complete conversion. Controlled temperatures and catalysts are often employed to optimize yields.

- Trifluoromethylation : The introduction of the trifluoromethyl group is achieved using specialized reagents such as trifluoromethyl iodide or similar fluorinating agents.

- Pyrrolidine Ring Formation : Cyclization reactions are used to construct the pyrrolidine ring, often involving amine precursors and suitable base catalysts.

Specific Reaction Conditions

Key reaction conditions include:

- Temperature Control : Reflux conditions are commonly applied during esterification steps.

- Catalysts : Acid or base catalysts may be used for cyclization and esterification.

- Solvents : Polar solvents like methanol or ethanol are preferred for esterification, while non-polar solvents may be used for other steps.

Mechanism of Synthesis

The synthesis can be broken down into the following steps:

Step 1: Formation of Pyrrolidine Precursor

This involves reacting an amine with a suitable alkylating agent to form the pyrrolidine backbone. The reaction requires:

- A strong base such as sodium hydroxide.

- Controlled temperatures to prevent side reactions.

Step 2: Introduction of Trifluoromethyl Group

The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic addition using fluorinating agents like CF3I (trifluoromethyl iodide). This step enhances the compound's lipophilicity and stability.

Step 3: Esterification

The carboxylic acid group is converted into a methyl ester using methanol under acidic conditions. Refluxing ensures complete conversion and high yield.

Step 4: Hydrochloride Salt Formation

The hydrochloride salt is formed by reacting the compound with hydrochloric acid gas or aqueous HCl solution. This improves solubility and stability, making it suitable for pharmaceutical applications.

Purification Techniques

After synthesis, purification steps are essential to achieve a high purity level (≥97%):

- Crystallization : The compound is crystallized from polar solvents such as methanol or ethanol.

- Chromatography : High-performance liquid chromatography (HPLC) may be employed to separate impurities.

- Drying : The final product is dried under vacuum conditions to ensure removal of residual solvents.

Reaction Yield and Optimization

Typical yields for this synthesis range between 65% and 85%, depending on reaction conditions:

- Optimizing temperature and catalyst concentration can improve yields.

- Using high-purity starting materials reduces side reactions.

Data Table on Reaction Parameters

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Pyrrolidine Formation | Amine + Alkylating Agent | Base Catalyst, Room Temperature | 70–80 |

| Trifluoromethylation | CF3I | Solvent-Free, Controlled Temp | 65–75 |

| Esterification | Methanol + Acid Catalyst | Reflux | 80–85 |

| Hydrochloride Salt Form. | HCl Gas/Aqueous HCl | Ambient Conditions | >90 |

Notes on Challenges in Synthesis

Several challenges may arise during preparation:

- Side Reactions : Unwanted reactions during trifluoromethylation can reduce yield.

- Purity Issues : Achieving ≥97% purity requires meticulous purification techniques.

- Reagent Stability : CF3I and similar reagents require careful handling due to their reactivity.

Chemical Reactions Analysis

Types of Reactions

Methyl cis-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl cis-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl cis-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.

Pathways Involved: It can modulate signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Derivatives

Methyl (3R,4R)-4-Methylpyrrolidine-3-carboxylate Hydrochloride (CAS: 2101775-05-5)

- Structural Differences : Replaces the trifluoromethyl group with a methyl (-CH₃) substituent.

- Impact: Reduced electron-withdrawing effects compared to -CF₃, altering electronic distribution.

- Applications : Used in synthesizing analogs with modified metabolic stability .

3-Cyano-3-Methylpyrrolidine Hydrochloride (CAS: 1205750-61-3)

- Structural Differences: Contains a cyano (-CN) group instead of the ester and trifluoromethyl.

- Impact :

- Increased polarity due to the nitrile group, reducing bioavailability.

- Higher chemical reactivity (e.g., susceptibility to hydrolysis).

- Similarity Score : 0.96 (high structural similarity despite functional group differences) .

(2S,4S)-2-(Fluoromethyl)-4-Methoxypyrrolidine Hydrochloride

- Structural Differences : Substitutes -CF₃ with a fluoromethyl (-CH₂F) and adds a methoxy (-OCH₃) group.

- Impact: Fluorine’s electronegativity enhances dipole interactions but with fewer steric effects than -CF₃.

- Applications : Explored in CNS-targeted drugs due to improved blood-brain barrier penetration .

Pyridine and Piperidine Derivatives

Ethyl 3-Chloro-5-(Trifluoromethyl)pyridine-2-carboxylate (CAS: 128073-16-5)

- Structural Differences : Aromatic pyridine ring instead of pyrrolidine, with chloro (-Cl) and -CF₃ substituents.

- Impact :

- Rigid planar structure reduces conformational flexibility, affecting target binding.

- Chlorine enhances electron-withdrawing effects, altering reactivity in cross-coupling reactions.

- Applications : Intermediate in agrochemicals and antiviral agents .

(3-Chloro-5-Trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine Hydrochloride (CAS: 1153950-49-2)

- Structural Differences : Piperidine ring fused to a chlorinated, trifluoromethyl pyridine.

- Impact :

- Larger molecular weight (316.15 g/mol) and increased steric bulk.

- Amine group enables hydrogen bonding, enhancing target affinity.

- Applications : Probable use in kinase inhibitors or G protein-coupled receptor (GPCR) modulators .

Cyclic Carboxylate Derivatives

Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride

- Structural Differences: Cyclobutane ring instead of pyrrolidine, with a methylamino (-NHCH₃) group.

- Impact: Increased ring strain in cyclobutane alters conformational stability. Amino group provides a site for further functionalization (e.g., acylations).

- Applications : Precursor in synthesizing strained macrocycles for anticancer agents .

Physicochemical and Pharmacokinetic Comparisons

- logP Trends : Trifluoromethyl groups increase lipophilicity, enhancing membrane permeability but risking off-target binding.

- Solubility : Hydrochloride salts universally improve aqueous solubility, critical for oral bioavailability.

Biological Activity

Methyl cis-5-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride (CAS Number: 2450298-41-4) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a trifluoromethyl group and a carboxylate moiety. This combination enhances its lipophilicity and biological activity, making it suitable for various pharmaceutical applications. The hydrochloride salt form improves solubility, stability, and bioavailability, which are critical for drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor in metabolic pathways.

- Receptor Binding : Preliminary studies suggest that it may bind to neurotransmitter receptors, indicating potential applications in treating neurological disorders.

- Nucleophilic Substitution : The trifluoromethyl group enhances the compound's reactivity, allowing it to participate in nucleophilic substitution reactions that can modulate biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory : Compounds with similar pyrrolidine frameworks have demonstrated anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases.

- Analgesic : The compound may possess analgesic effects, making it relevant for pain management strategies.

- Antimicrobial : Studies have shown that pyrrolidine derivatives can exhibit antimicrobial properties, which could be beneficial in developing new antibiotics .

Comparative Studies

To understand the unique properties of this compound, it is useful to compare it with other related compounds. Below is a summary table highlighting key differences:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl pyrrolidine-2-carboxylate | Structure | Lacks trifluoromethyl group; simpler structure |

| 5-(Trifluoromethyl)-2-pyrrolidinone | Structure | Contains a carbonyl instead of a carboxylate; different reactivity |

| 4-(Trifluoromethyl)phenylpyrrolidine | Structure | Aromatic substitution; potential for different biological activity |

This compound stands out due to its specific combination of functional groups that may confer unique pharmacological properties not found in simpler analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. For instance:

- Neurotransmitter Interaction : A study explored how this compound interacts with serotonin receptors, showing promising results in modulating serotonin levels, which could lead to applications in treating depression and anxiety disorders.

- Enzyme Inhibition : Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings indicated significant inhibition rates comparable to established drugs used for similar purposes .

- Antimicrobial Activity : In vitro tests demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as a new antibiotic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.